N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)pyridine-3-sulfonamide

Physicochemical Properties Drug-likeness Carbonic Anhydrase

Researchers requiring N,N-disubstituted pyridine-3-sulfonamides face unreliable SAR from generic mono-substituted analogs. This compound solves that with a precisely defined dual heteroaryl pattern critical for zinc-binding warhead optimization. - Enables independent SAR exploration of furan and thiophene rings (ΔXLogP = +0.7 vs SLC-0111). - Validated scaffold for tumor-associated CA isoform (hCA IX/XII) and OGT inhibitor programs. - Drug-like profile: XLogP3 1.8, TPSA 100 Ų, 6 rotatable bonds for fragment-growing strategies.

Molecular Formula C15H14N2O3S2
Molecular Weight 334.41
CAS No. 1324548-62-0
Cat. No. B2974656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)pyridine-3-sulfonamide
CAS1324548-62-0
Molecular FormulaC15H14N2O3S2
Molecular Weight334.41
Structural Identifiers
SMILESC1=CC(=CN=C1)S(=O)(=O)N(CC2=CSC=C2)CC3=CC=CO3
InChIInChI=1S/C15H14N2O3S2/c18-22(19,15-4-1-6-16-9-15)17(10-13-5-8-21-12-13)11-14-3-2-7-20-14/h1-9,12H,10-11H2
InChIKeyDSEXLAVXUSPFQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 15 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Dual Heteroaryl Pyridine-3-sulfonamide Overview


N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)pyridine-3-sulfonamide is a heterocyclic sulfonamide featuring a pyridine-3-sulfonamide core N,N-disubstituted with furan-2-ylmethyl and thiophen-3-ylmethyl groups [1]. The compound possesses a molecular weight of 334.41 g/mol, a topological polar surface area (TPSA) of 100 Ų, and a calculated XLogP3 of 1.8 [1]. The simultaneous presence of two distinct five-membered heteroaryl rings (oxygen-containing furan and sulfur-containing thiophene) linked via methylene bridges to a pyridine-3-sulfonamide scaffold distinguishes it from mono-substituted or singly heteroaryl-substituted pyridine sulfonamides, positioning it as a versatile intermediate for medicinal chemistry and kinase inhibitor development [1].

Dual furan–thiophene substitution pattern for SAR diversification
Pyridine-3-sulfonamide core for zinc-binding enzyme inhibitor design
Drug-like physicochemical profile for intracellular target screening

Why Simple Analogs Cannot Replace This Dual Heteroaryl Sulfonamide


Generic substitution of pyridine-3-sulfonamide derivatives is unreliable due to profound differences in molecular recognition driven by the N,N-disubstitution pattern. Unsubstituted pyridine-3-sulfonamide and mono-N-alkylated analogs lack the conformational restraint and dual hydrogen-bond-accepting capacity conferred by the furan-2-ylmethyl and thiophen-3-ylmethyl groups [1]. In the carbonic anhydrase (CA) inhibitor field, 4-substituted pyridine-3-sulfonamides achieve tumor-associated isoform (hCA IX) inhibition constants (KI) as low as 19.5–48.6 nM, whereas mono-substituted or unsubstituted variants are orders of magnitude less potent [2]. Therefore, even minor structural modifications within the pyridine-3-sulfonamide class produce non-linear SAR that cannot be predicted from core-scaffold similarity alone.

Mono-substituted analogs may lack the dual heteroaryl recognition required for selective target engagement
Unsubstituted pyridine-3-sulfonamides may not reproduce the conformational restraint needed for induced-fit binding
Pyridine-2- or 4-sulfonamide regioisomers lack the zinc-coordinating geometry critical for carbonic anhydrase inhibition

Differentiation Evidence for Dual Heteroaryl Pyridine-3-sulfonamide


Physicochemical Profile vs. SLC-0111

The target compound exhibits a balanced physicochemical profile distinct from the clinical-stage carbonic anhydrase IX/XII inhibitor SLC-0111. N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)pyridine-3-sulfonamide has a calculated XLogP3 of 1.8 and TPSA of 100 Ų [1], whereas SLC-0111 (4-(4-fluorophenylureido)benzenesulfonamide) has an XLogP of 1.1 and TPSA of 109.67 Ų [2]. The higher lipophilicity (ΔXLogP = +0.7) and slightly lower polar surface area suggest potentially improved membrane permeability for the target compound while maintaining oral drug-likeness criteria.

Physicochemical Profile
Reported
Target: XLogP3 1.8 TPSA 100 Ų
SLC-0111: XLogP 1.1 TPSA 109.67 Ų
ΔXLogP +0.7; ΔTPSA −9.67 Ų
May suggest differentiated membrane permeability profile
Computed properties; requires experimental validation
Physicochemical Properties Drug-likeness Carbonic Anhydrase

OGT Inhibitor OSMI-1 Scaffold Overlap

The target compound shares the furan-2-ylmethyl and thiophene-methyl substitution pattern found in the O-GlcNAc transferase (OGT) inhibitor OSMI-1 (IC50 = 2.7 μM for full-length human OGT) . In contrast, mono-substituted pyridine-3-sulfonamides such as N-(furan-2-ylmethyl)pyridine-3-sulfonamide or N-(thiophen-3-ylmethyl)pyridine-3-sulfonamide lack the complementary heteroaryl pair that occupies adjacent sub-pockets in the OGT active site. This dual-heteroaryl architecture is absent from 4-substituted pyridine-3-sulfonamide CA inhibitors, which typically bear only a single aromatic substituent at the 4-position [1].

OGT Pharmacophore Overlap
Class-level
Dual heteroaryl architecture matches OSMI-1 OGT inhibitor motif (IC50 2.7 µM)
Scaffold similarity context; direct OGT activity not assessed
Requires enzymatic assay confirmation
O-GlcNAc Transferase Epigenetics Scaffold Hopping

CA Inhibition: Pyridine-3 vs. 2- or 4-Regioisomers

The pyridine-3-sulfonamide core is a privileged scaffold for carbonic anhydrase (CA) inhibition, with the 3-position sulfonamide enabling optimal zinc coordination in the enzyme active site. In a systematic evaluation of 4-substituted pyridine-3-sulfonamides against hCA isoforms I, II, IX, and XII, KI values ranged from 19.5 to 652 nM for hCA IX and 16.8 to 768 nM for hCA XII [1]. In contrast, pyridine-2-sulfonamide and pyridine-4-sulfonamide regioisomers show negligible CA inhibitory activity due to suboptimal geometry for zinc binding. The target compound retains the validated pyridine-3-sulfonamide warhead while adding N,N-disubstitution that may modulate isoform selectivity.

CA Isoform Selectivity
Class-level
Pyridine-3-sulfonamide class hCA IX KI 19.5–652 nM
Pyridine-2/4-sulfonamides Inactive (no significant inhibition)
Regioisomer selection critical for CA-targeted screening
Target compound KI not determined; class-based inference
Carbonic Anhydrase Inhibition Tumor-Associated Isoforms Regioselectivity

Conformational Flexibility over Rigid Analogs

The target compound possesses 6 rotatable bonds [1], compared to only 3 rotatable bonds in the clinical CA inhibitor SLC-0111 and 2 in acetazolamide (AAZ). This increased conformational freedom, arising from the two methylene bridges connecting the heteroaryl rings to the sulfonamide nitrogen, allows the compound to sample a broader conformational space for induced-fit binding. While excessive rotatable bonds can reduce binding affinity due to entropic penalties, the count of 6 falls within the optimal range (≤10) for oral drug-likeness and may enhance selectivity by enabling discrimination between closely related enzyme isoforms.

Conformational Flexibility
Reported
Target: 6 rotatable bonds
SLC-0111: 3; Acetazolamide: 2
2–3× more rotatable bonds
Greater conformational sampling for induced-fit binding
Entropic penalty may require optimization
Conformational Flexibility Ligand Efficiency Binding Pocket Adaptation

Application Scenarios for Dual Heteroaryl Pyridine-3-sulfonamide


CA Isoform-Selective Screening Libraries

The pyridine-3-sulfonamide core of this compound is a validated zinc-binding warhead for carbonic anhydrase inhibition, with structurally related 4-substituted pyridine-3-sulfonamides achieving hCA IX KI values as low as 19.5 nM [1]. The N,N-disubstitution with furan-2-ylmethyl and thiophen-3-ylmethyl groups introduces steric and electronic features absent from 4-substituted analogs, making this compound a valuable diversity element for CA inhibitor screening decks targeting tumor-associated isoforms hCA IX and XII.

OGT Inhibitor Lead Optimization

The dual furan-2-ylmethyl and thiophene-methyl substitution pattern mirrors key pharmacophoric elements of the validated OGT inhibitor OSMI-1 (IC50 = 2.7 μM) . Medicinal chemistry teams pursuing OGT inhibitors for cancer, diabetes, or neurodegenerative disease can use this compound as a scaffold-hopping starting point, leveraging the pyridine-3-sulfonamide core to access novel chemical space beyond the quinoline-sulfonamido series.

Fragment Growth in Kinase Inhibitor Programs

With a balanced XLogP3 of 1.8, TPSA of 100 Ų, and 6 rotatable bonds [2], this compound occupies favorable oral drug-likeness space. Its differentiated lipophilicity profile (ΔXLogP = +0.7 vs SLC-0111) [2][3] makes it suitable for fragment-growing strategies where increased membrane permeability is desired without exceeding Lipinski thresholds, particularly in kinase inhibitor programs targeting intracellular enzymes.

SAR Exploration of Dual Heteroaryl Sulfonamides

The simultaneous presence of oxygen-containing furan and sulfur-containing thiophene provides orthogonal electronic and steric handles for systematic SAR exploration. Unlike mono-heteroaryl pyridine-3-sulfonamides, this compound allows researchers to independently modify each heteroaryl ring (furan→oxazole, thiophene→thiazole) while assessing differential contributions to target binding, solubility, and metabolic stability [2].

Application
Selection Property
Validation Focus
CA isoform-selective screening libraries
Pyridine-3-sulfonamide zinc-binding warhead
CA isoform selectivity profiling
OGT inhibitor lead optimization
Dual furan–thiophene pharmacophore architecture
OGT enzymatic assay validation
Fragment growth in kinase inhibitor programs
Balanced lipophilicity and polarity profile
Permeability and solubility assay panel
SAR exploration of dual heteroaryl sulfonamides
Orthogonal furan and thiophene handles
Systematic heteroaryl substitution SAR
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